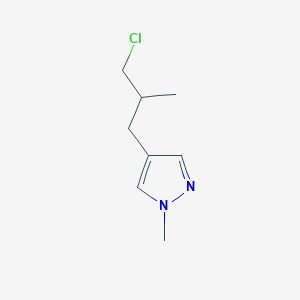![molecular formula C10H8N4O2 B13144801 5-Nitro-[3,4'-bipyridin]-6-amine CAS No. 79739-23-4](/img/structure/B13144801.png)
5-Nitro-[3,4'-bipyridin]-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-[3,4’-bipyridin]-6-amine is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. The nitro group at the 5-position and the amine group at the 6-position make this compound particularly interesting for various chemical and biological applications. Bipyridines are known for their versatility and are used in a wide range of research fields, including coordination chemistry, catalysis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-[3,4’-bipyridin]-6-amine typically involves the nitration of a bipyridine precursor followed by amination. One common method is the nitration of 3,4’-bipyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5-Nitro-[3,4’-bipyridin]-6-amine may involve large-scale nitration and subsequent purification steps. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, catalytic hydrogenation can be employed to reduce any unwanted by-products, ensuring high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-[3,4’-bipyridin]-6-amine.
Substitution: Formation of various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Nitro-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also chelate metal ions, disrupting essential metal-dependent processes in cells .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
2,2’-Bipyridine: Similar structure but different positioning of nitrogen atoms, affecting its coordination chemistry.
5-Nitro-1,10-Phenanthroline: Another nitro-substituted heterocycle with different electronic properties and reactivity.
Uniqueness
5-Nitro-[3,4’-bipyridin]-6-amine is unique due to the presence of both nitro and amine groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
79739-23-4 |
|---|---|
Fórmula molecular |
C10H8N4O2 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
3-nitro-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8N4O2/c11-10-9(14(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1-6H,(H2,11,13) |
Clave InChI |
QKKVLWNFZLCFDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)





![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
